1-Bromo-2-methylpropane

描述

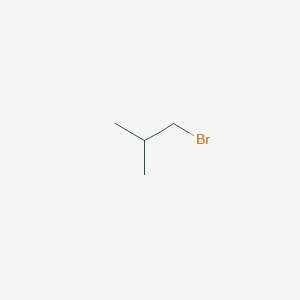

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052539 | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

72.0 [mmHg] | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-77-3 | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OEC0BW987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromo-2-methylpropane physical and chemical properties

An In-depth Technical Guide on 1-Bromo-2-methylpropane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-methylpropane (also known as isobutyl bromide). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in synthetic chemistry. This document consolidates key data on its physical characteristics, spectroscopic signature, chemical reactivity, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference. Detailed methodologies for its synthesis, purification, and spectroscopic analysis are also provided.

Physical Properties

1-Bromo-2-methylpropane is a colorless to light yellow, flammable liquid.[1][2] It is slightly soluble in water.[3][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 1-Bromo-2-methylpropane

| Property | Value | References |

| Molecular Formula | C₄H₉Br | [1] |

| Molecular Weight | 137.02 g/mol | [1][3] |

| CAS Number | 78-77-3 | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1][5] |

| Boiling Point | 90-92 °C | [1][5] |

| Melting Point | -119 to -117 °C | [1] |

| Density | 1.26 g/mL at 20 °C | [1][5] |

| Refractive Index (n20/D) | 1.435 | [5][6] |

| Flash Point | 18 °C (64.4 °F) | [6][7] |

| Vapor Pressure | 41 hPa (20 °C) | [3] |

| Water Solubility | 0.51 g/L (18 °C) | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 1-Bromo-2-methylpropane. The following sections detail its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1-Bromo-2-methylpropane displays three distinct signals, corresponding to the three different chemical environments of the hydrogen atoms.[8] The integrated proton ratio is 6:1:2.[8]

-

A doublet for the six protons of the two methyl groups ((CH₃)₂C-).

-

A nonet (a multiplet of nine peaks) for the single proton of the methine group (-CH-).

-

A doublet for the two protons of the bromomethyl group (-CH₂Br).[8]

¹³C NMR: The ¹³C NMR spectrum shows three resonances for the three unique carbon environments in the molecule.[9]

Table 2: Summary of Spectroscopic Data for 1-Bromo-2-methylpropane

| Spectroscopy | Key Features and Peaks | References |

| ¹H NMR | Three distinct proton environments with an integration ratio of 6:1:2. | [8] |

| ¹³C NMR | Three distinct carbon environments. | [9] |

| Infrared (IR) | C-H stretching: ~2845-2975 cm⁻¹C-H bending: ~1270-1480 cm⁻¹C-Br stretching: ~500-750 cm⁻¹ | [9] |

| Mass Spectrometry (MS) | Molecular ion peaks (M, M+2) at m/z 136 and 138 due to ⁷⁹Br and ⁸¹Br isotopes. A prominent peak for the m/z 43 ion is characteristic. | [8][10] |

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-2-methylpropane exhibits characteristic absorption bands. The C-H stretching vibrations are observed in the range of 2845-2975 cm⁻¹, while C-H bending vibrations appear between 1270-1480 cm⁻¹.[9] A key feature is the C-Br stretching vibration, which is typically found in the 500-750 cm⁻¹ region.[9] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[9]

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-2-methylpropane shows a characteristic pair of molecular ion peaks at m/z 136 and 138.[10] This is due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1.[10] Consequently, any fragment containing a bromine atom will also appear as a pair of peaks two mass units apart.[10] A prominent peak for the m/z 43 ion is also a distinguishing feature for 1-bromo-2-methylpropane among its isomers.[8]

Chemical Properties and Reactivity

The chemical reactivity of 1-Bromo-2-methylpropane is primarily dictated by the presence of the primary alkyl bromide. It is a versatile reagent in organic synthesis.[5]

Nucleophilic Substitution Reactions

1-Bromo-2-methylpropane is a primary alkyl halide and thus can undergo bimolecular nucleophilic substitution (Sₙ2) reactions. However, the presence of a bulky isobutyl group introduces steric hindrance around the reaction center, which can slow down the rate of Sₙ2 reactions compared to less hindered primary alkyl halides like 1-bromopropane (B46711).[11][12] The reactivity towards Sₙ2 reactions generally follows the order: bromomethane (B36050) > 1-bromopropane > 1-bromo-2-methylpropane > 2-bromo-2-methylpropane.[11]

Caption: Logical diagram of decreasing Sₙ2 reactivity.

Other Reactions

1-Bromo-2-methylpropane is used as a synthetic reagent for various preparations, such as the synthesis of 1-ethyl-1,3-isobutylimidazolium bromide by reacting it with 1-ethylimidazole.[5] It can also be used to prepare Grignard reagents (isobutylmagnesium bromide) and is a precursor for compounds like isobutylamine (B53898) and sibutramine.[5]

Experimental Protocols

Synthesis of 1-Bromo-2-methylpropane

A common method for the synthesis of 1-Bromo-2-methylpropane involves the reaction of isobutanol with hydrobromic acid and sulfuric acid.[13]

Protocol:

-

Reaction Setup: To a reaction flask, add 300 g (4.047 mol) of isobutanol and 1800 g (10.679 mol) of 48% hydrobromic acid.[13]

-

Reagent Addition: Slowly add 400 g (4.079 mol) of sulfuric acid to the mixture.[13]

-

Reaction: Heat the mixture to 90-95 °C and maintain this temperature for 12-16 hours.[13]

-

Workup: Change the setup from reflux to distillation. Collect the distillate as the temperature is increased in stages from 100-140 °C. Continue until no more oil is distilled. Separate the oil layer from the collected distillate.[13]

-

Extraction: Extract the aqueous layer with 600 g of methylene (B1212753) chloride. Combine the organic layers (the initial oil layer and the methylene chloride extract).[13]

-

Purification: Wash the combined organic layers twice with a 5% sodium bicarbonate aqueous solution. Separate the organic phase and concentrate it to obtain the crude product.[13]

-

Final Purification: The crude product is then purified by fractional distillation, collecting the fraction at 92-95 °C to yield pure 1-Bromo-2-methylpropane.[13]

Caption: Experimental workflow for the synthesis of 1-Bromo-2-methylpropane.

Purification Protocol

For removing impurities such as tertiary alkyl halides, the following purification method can be employed.[5]

-

Partially hydrolyze the compound to remove any tertiary alkyl halide.[5]

-

Perform a fractional distillation.[5]

-

Wash the distilled product with concentrated H₂SO₄, followed by water, and then an aqueous K₂CO₃ solution.[5]

-

Redistill the washed product from dry K₂CO₃.[5]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[14]

-

Acquisition: Use a high-resolution NMR spectrometer (e.g., 400 MHz). For ¹H NMR, set the spectral width to cover a range of 0-12 ppm. For ¹³C NMR, adjust the spectral width accordingly.[14]

IR Spectroscopy:

-

Sample Preparation: A spectrum can be obtained from a liquid film of 1-Bromo-2-methylpropane.[9]

-

Acquisition: Use an FTIR spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.[9][15]

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS) for volatile liquids.[14]

-

Ionization: Use electron ionization.[16]

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio.[14]

Safety and Handling

1-Bromo-2-methylpropane is a highly flammable liquid and vapor and poses a fire hazard, especially when exposed to heat or flame.[2][5][17]

-

Handling: Work in a well-ventilated area or fume hood.[18] Use spark-proof tools and explosion-proof equipment.[18] Ground and bond containers during transfer.[17] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[17][18][19] Keep containers tightly closed.[19] It is recommended to store below +30°C.[5][7]

-

Hazards: May cause eye and skin irritation.[20] Inhalation may cause respiratory tract irritation.[20] It is a questionable carcinogen with experimental neoplastigenic data.[5] When heated to decomposition, it emits toxic fumes of Br⁻.[5]

-

Incompatible Materials: Strong bases and reactive metals.[21]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 3017-69-4 | 1-Bromo-2-methylpropane - Anbu Chem [finechemical.net]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 1-Bromo-2-methylpropane | 78-77-3 [chemicalbook.com]

- 6. 1-ブロモ-2-メチルプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Arrange the following in order of their increasing reactivity towards \ma.. [askfilo.com]

- 12. quora.com [quora.com]

- 13. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Propane, 1-bromo-2-methyl- [webbook.nist.gov]

- 16. Propane, 1-bromo-2-methyl- [webbook.nist.gov]

- 17. nj.gov [nj.gov]

- 18. img.guidechem.com [img.guidechem.com]

- 19. 1-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

- 21. lobachemie.com [lobachemie.com]

Spectroscopic data of 1-Bromo-2-methylpropane (NMR, IR, Mass Spec)

An In-Depth Spectroscopic Analysis of 1-Bromo-2-methylpropane

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2-methylpropane, tailored for researchers, scientists, and professionals in drug development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-bromo-2-methylpropane, both ¹H and ¹³C NMR spectra offer unique insights into its structure.

¹H NMR Spectroscopy Data

The proton NMR spectrum of 1-bromo-2-methylpropane reveals three distinct sets of proton signals, confirming the presence of three unique chemical environments for the hydrogen atoms.[1] The integration ratio of these signals is 6:1:2, which corresponds to the number of protons in each environment.[1] The proximity of the electronegative bromine atom causes a downfield shift for adjacent protons.[1]

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Protons | Assignment |

| ~1.05 | 6H | Doublet | CH | (CH ₃)₂CHCH₂Br |

| ~2.05 | 1H | Multiplet (Nonet) | (CH₃)₂ and CH₂ | (CH₃)₂CH CH₂Br |

| ~3.25 | 2H | Doublet | CH | (CH₃)₂CHCH ₂Br |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum for 1-bromo-2-methylpropane shows three distinct signals, indicating three different carbon environments in the molecule.[2] The chemical shifts are influenced by the electronegativity of the attached bromine atom.[2]

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~21.0 | (C H₃)₂CHCH₂Br |

| ~30.8 | (CH₃)₂C HCH₂Br |

| ~42.3 | (CH₃)₂CHC H₂Br |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra is as follows:

-

Sample Preparation : Dissolve approximately 10-20 µL of liquid 1-bromo-2-methylpropane in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube.[3]

-

Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard, with its signal set to 0.0 ppm.[1][2]

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

-

¹H NMR Acquisition : The spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.[3] A standard pulse sequence is used to acquire the spectrum, typically covering a spectral width of 0-12 ppm.[3]

-

¹³C NMR Acquisition : A wider spectral width of 0-220 ppm is set.[3] A greater number of scans are typically required for ¹³C NMR to achieve a satisfactory signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by different bonds.

IR Spectroscopy Data

The IR spectrum of 1-bromo-2-methylpropane displays characteristic absorption bands for C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Bond |

| ~2845 - 2975 | Stretching | C-H (in alkyl groups)[5] |

| ~1270 - 1480 | Bending | C-H (in alkyl groups)[5] |

| ~1140 - 1175 | Skeletal | C-C-C[5] |

| ~500 - 750 | Stretching | C-Br[5] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : As 1-bromo-2-methylpropane is a liquid, a thin film is created by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] Alternatively, the spectrum can be obtained from a solution in a solvent like carbon tetrachloride (CCl₄).[6]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]

-

Data Acquisition : A background spectrum of the empty sample holder or pure solvent is recorded first.[3] The prepared sample is then placed in the spectrometer to record the sample spectrum. The final spectrum is generated by the instrument's software, which subtracts the background from the sample spectrum.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The mass spectrum of 1-bromo-2-methylpropane is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[7]

| m/z | Ion Fragment | Notes |

| 136/138 | [C₄H₉Br]⁺ | Molecular ion peaks (M⁺ and M+2), showing the isotopic pattern of bromine.[7] |

| 57 | [C₄H₉]⁺ | Base peak, resulting from the loss of the bromine atom.[7] |

| 43 | [C₃H₇]⁺ | A prominent peak for 1-bromo-2-methylpropane.[5][7] |

| 41 | [C₃H₅]⁺ | Common alkyl fragment.[7] |

| 29 | [C₂H₅]⁺ | Common alkyl fragment.[7] |

| 27 | [C₂H₃]⁺ | Common alkyl fragment.[7] |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : A small amount of the vaporized sample is introduced into the mass spectrometer.[3]

-

Ionization : The sample is ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.[3]

-

Mass Analysis : The resulting positively charged ions and fragments are accelerated and then separated by a mass analyzer (such as a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.[3]

-

Detection : A detector records the abundance of each ion at each m/z value, generating the mass spectrum.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of 1-bromo-2-methylpropane.

Caption: Workflow for the structural elucidation of 1-bromo-2-methylpropane.

References

- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Propane, 1-bromo-2-methyl- [webbook.nist.gov]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1-Bromo-2-methylpropane CAS number and molecular structure

An In-depth Technical Guide to 1-Bromo-2-methylpropane

This technical guide provides a comprehensive overview of 1-Bromo-2-methylpropane, also known as isobutyl bromide. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document details its chemical identity, physical properties, and a key synthetic application, providing a valuable resource for laboratory and research settings.

Chemical Identity and Molecular Structure

1-Bromo-2-methylpropane is a primary alkyl halide. Its Chemical Abstracts Service (CAS) number is 78-77-3 .[1][2][3][4][5] The molecular formula for this compound is C₄H₉Br.[1][2][3] It is structurally an isomer of 1-bromobutane, with a bromine atom attached to a primary carbon of an isobutyl group.

Below is a diagram representing the molecular structure of 1-Bromo-2-methylpropane.

Caption: Molecular structure of 1-Bromo-2-methylpropane.

Physicochemical Properties

1-Bromo-2-methylpropane is a colorless to light yellow liquid.[1][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 137.02 g/mol [1][2][4] |

| Boiling Point | 90-92 °C[1][6] |

| Melting Point | -119 to -117 °C[1] |

| Density | 1.26 g/mL at 20 °C[1][6] |

| Refractive Index | 1.435 - 1.436 (at 20°C, D)[1][6][7] |

| Vapor Pressure | 72 mm Hg[5] |

| Flash Point | 18 °C (64.4 °F) - closed cup[6] |

Experimental Protocol: Grignard Reagent Formation

1-Bromo-2-methylpropane is a versatile reagent in organic synthesis, frequently used in the formation of Grignard reagents. These organomagnesium compounds are powerful nucleophiles for creating new carbon-carbon bonds. The following is a detailed methodology for the preparation of isobutylmagnesium bromide.

Objective: To synthesize isobutylmagnesium bromide from 1-Bromo-2-methylpropane and magnesium metal.

Materials:

-

1-Bromo-2-methylpropane ((CH₃)₂CHCH₂Br)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Gas inlet for inert gas (e.g., nitrogen or argon)

-

Magnetic stir bar and stir plate

-

Heating mantle or water bath

Procedure:

-

Apparatus Setup:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry inert gas to exclude atmospheric moisture.

-

A three-neck flask is equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas outlet), a dropping funnel, and a gas inlet.

-

-

Magnesium Activation:

-

Place magnesium turnings (1.2 equivalents relative to the alkyl halide) into the reaction flask.

-

Add a single crystal of iodine.

-

Gently warm the flask under a flow of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.

-

Allow the flask to cool to room temperature.

-

-

Reaction Initiation:

-

Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.

-

Prepare a solution of 1-Bromo-2-methylpropane (1 equivalent) in the anhydrous solvent in the dropping funnel.

-

Add a small portion (approximately 10%) of the 1-Bromo-2-methylpropane solution to the stirred magnesium suspension.

-

The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

-

Addition and Reflux:

-

Once the reaction has started, add the remaining 1-Bromo-2-methylpropane solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

-

-

Reaction Completion:

-

After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

The completion of the reaction is indicated by the cessation of bubbling and the formation of a cloudy grey or brownish solution.

-

-

Use of the Grignard Reagent:

-

The resulting solution of isobutylmagnesium bromide is then cooled to room temperature and is ready for use in subsequent reactions, such as with aldehydes, ketones, or esters.

-

The following diagram illustrates the logical workflow of the Grignard reagent formation.

Caption: Workflow for Grignard reagent synthesis.

References

An In-depth Technical Guide to the Reaction of 1-Bromo-2-methylpropane with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reaction mechanism of 1-bromo-2-methylpropane (isobutyl bromide) with water. This reaction, a form of solvolysis, presents a compelling case study in nucleophilic substitution, challenging the generalized rules of SN1 versus SN2 pathways. This document outlines the prevailing mechanism, kinetic data from analogous systems, and detailed experimental protocols for its study.

Executive Summary

The hydrolysis of 1-bromo-2-methylpropane is a nuanced reaction that, despite the substrate being a primary alkyl halide, proceeds predominantly through a unimolecular nucleophilic substitution (SN1) mechanism. Typically, primary alkyl halides favor the bimolecular (SN2) pathway. However, the significant steric hindrance imposed by the adjacent isopropyl group (creating a neopentyl-like structure) severely impedes the backside attack required for an SN2 reaction.[1] Consequently, the reaction follows an SN1 pathway involving the formation of an unstable primary carbocation, which rapidly rearranges via a 1,2-hydride shift to a more stable tertiary carbocation. The final product is, therefore, the rearranged alcohol, 2-methyl-2-propanol.

The Core Reaction Mechanism: A Case for SN1 with Rearrangement

The reaction of 1-bromo-2-methylpropane with water is a classic example of how steric factors and carbocation stability dictate the reaction pathway.

The Disfavored SN2 Pathway

The SN2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[2][3] This requires a backside attack on the carbon atom bonded to the bromine. In 1-bromo-2-methylpropane, the bulky isopropyl group adjacent to the reaction center creates substantial steric hindrance, effectively shielding the electrophilic carbon from the incoming water molecule.[1] This high activation energy barrier makes the SN2 pathway kinetically unfavorable.

The Prevailing SN1 Pathway

The reaction proceeds through a multi-step SN1 mechanism, which is characterized by the formation of a carbocation intermediate.[4][5] The rate of this reaction is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[4][5]

The mechanism unfolds in four key steps:

-

Step 1: Formation of a Primary Carbocation (Rate-Determining Step) : The carbon-bromine bond undergoes slow, spontaneous heterolytic cleavage to form a bromide ion and a highly unstable primary carbocation. This is the slowest step in the reaction and thus determines the overall reaction rate.[5]

-

Step 2: Carbocation Rearrangement : The initially formed primary carbocation is highly energetic. It rapidly rearranges to a much more stable tertiary carbocation via a 1,2-hydride shift. A hydrogen atom from the adjacent carbon migrates with its pair of electrons to the positively charged primary carbon.

-

Step 3: Nucleophilic Attack by Water : The planar tertiary carbocation is then rapidly attacked by the nucleophile, water. The water molecule can attack from either face of the carbocation.[4]

-

Step 4: Deprotonation : A final, rapid acid-base reaction occurs where another water molecule acts as a base, removing a proton from the oxonium ion to yield the final product, 2-methyl-2-propanol, and a hydronium ion.[6]

The overall balanced equation for the reaction is:

(CH₃)₂CHCH₂Br + H₂O → (CH₃)₃COH + HBr

Visualization of the SN1 Reaction Pathway

The following diagram illustrates the stepwise mechanism for the solvolysis of 1-bromo-2-methylpropane in water.

Caption: SN1 reaction mechanism of 1-Bromo-2-methylpropane with water.

Quantitative Data and Kinetic Analysis

Rate Law: Rate = k[ (CH₃)₂CHCH₂Br ]

The rate is independent of the concentration of water, as water is the solvent and its concentration remains effectively constant.[5][8]

Relative Solvolysis Rates

To contextualize the reactivity of 1-bromo-2-methylpropane, the following table presents the relative rates of solvolysis for various alkyl bromides in a protic solvent. This data illustrates the profound impact of substrate structure on the SN1 reaction rate.

| Alkyl Bromide | Structure | Substrate Type | Relative Rate of Solvolysis | Primary Rationale |

| Methyl bromide | CH₃Br | Methyl | ~1 | SN2 mechanism; SN1 highly disfavored. |

| Ethyl bromide | CH₃CH₂Br | Primary | ~2 | Primarily SN2; slow SN1 rate. |

| Isopropyl bromide | (CH₃)₂CHBr | Secondary | ~45 | Mixed SN1/SN2 character. |

| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | Primary (Hindered) | ~0.001 | SN1 strongly favored over very slow SN2. |

| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (Very Hindered) | ~1 x 10⁻⁵ | Extremely slow SN1 with rearrangement. |

| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 | Rapid SN1 due to stable 3° carbocation.[5] |

| Note: Relative rates are approximate and compiled for illustrative purposes to show the effect of structure on reactivity. |

The data clearly shows that tertiary halides react orders of magnitude faster via the SN1 mechanism due to the stability of the tertiary carbocation intermediate.[5] Conversely, sterically hindered primary halides like 1-bromo-2-methylpropane and neopentyl bromide are extremely slow to react via an SN1 pathway because they must form a very unstable primary carbocation, even though this is still the preferred pathway over a sterically blocked SN2 reaction.

Experimental Protocols for Kinetic Studies

Determining the reaction order and rate constant requires empirical measurement. Below are two detailed protocols for studying the kinetics of the hydrolysis of 1-bromo-2-methylpropane.

Protocol 1: Initial Rates Method via pH Change

This method relies on monitoring the production of HBr, which causes a change in pH. A small, known amount of base is added to the reaction mixture along with an acid-base indicator. The time taken for the acid produced to neutralize the base and cause a color change is measured.

Materials:

-

1-bromo-2-methylpropane

-

Acetone (B3395972) (as a co-solvent to ensure miscibility)

-

Distilled water

-

Standardized dilute NaOH solution (e.g., 0.01 M)

-

Bromophenol blue or a similar indicator

-

Volumetric flasks, pipettes, burettes, stopwatch, and a constant temperature water bath.

Procedure:

-

Solution Preparation: Prepare a stock solution of 1-bromo-2-methylpropane in acetone (e.g., 0.1 M). Prepare a series of aqueous solutions with varying concentrations of the alkyl halide by mixing the stock solution with water and acetone to maintain a constant solvent ratio (e.g., 70% water, 30% acetone).

-

Reaction Setup: In an Erlenmeyer flask, pipette a specific volume of the 1-bromo-2-methylpropane solution. Place the flask in a constant temperature water bath to equilibrate.

-

Initiation and Timing: To a separate flask containing distilled water and a few drops of bromophenol blue indicator, add a small, precise volume of the standardized NaOH solution (e.g., 0.15 mL of 0.1 M NaOH). This will make the solution basic (blue).

-

At time t=0, rapidly add the alkyl halide solution to the aqueous indicator/NaOH solution, mix thoroughly, and start the stopwatch.

-

Data Collection: Record the time it takes for the solution to turn from blue to yellow. This indicates that the HBr produced by the reaction has neutralized the initial amount of NaOH.

-

Varying Concentrations: Repeat the experiment using different initial concentrations of 1-bromo-2-methylpropane while keeping the amount of NaOH and total volume constant.

-

Data Analysis: The initial rate for each run can be calculated from the moles of NaOH consumed divided by the time taken. A plot of log(rate) versus log([Alkyl Halide]) will yield a straight line with a slope corresponding to the order of the reaction with respect to the alkyl halide.

Protocol 2: Conductometric Method

This method monitors the increase in the conductivity of the solution over time as the non-ionic alkyl halide is converted into ionic products (H⁺ and Br⁻).

Materials:

-

1-bromo-2-methylpropane

-

Distilled water (high purity)

-

Conductivity meter and probe

-

Constant temperature water bath

-

Magnetic stirrer and stir bar

Procedure:

-

Calibration: Calibrate the conductivity meter using standard KCl solutions.

-

Reaction Setup: Place a known volume of distilled water in a thermostated reaction vessel. Allow the water to reach thermal equilibrium.

-

Initiation: At time t=0, inject a small, precise amount of 1-bromo-2-methylpropane into the water and begin recording the conductivity at regular time intervals (e.g., every 30 seconds). Ensure continuous stirring.

-

Data Collection: Continue recording until the conductivity reaches a stable plateau, indicating the reaction is complete.

-

Data Analysis: Plot conductivity versus time. The initial rate of the reaction is proportional to the initial slope of this curve. By analyzing the change in conductivity over time, the rate constant (k) for this first-order reaction can be determined.

Visualization of Experimental Workflow

The following diagram outlines the workflow for the initial rates kinetic study.

Caption: Workflow for the kinetic analysis of 1-bromo-2-methylpropane hydrolysis.

Conclusion

The reaction of 1-bromo-2-methylpropane with water is a prime example of an SN1 reaction occurring at a primary carbon center, a deviation from general reactivity rules. The mechanism is dictated by the steric hindrance of the substrate, which disfavors the SN2 pathway, and the ability of the intermediate to rearrange to a more stable tertiary carbocation. Kinetic studies, which would show a first-order dependence on the alkyl halide concentration, can experimentally verify this mechanistic pathway. The protocols provided herein offer robust methods for undertaking such an analysis, providing valuable insights for researchers in organic synthesis and drug development.

References

- 1. youtube.com [youtube.com]

- 2. Investigation Of The Hydrolysis Of T Butyl Chloride - 2013 Words | Bartleby [bartleby.com]

- 3. echemi.com [echemi.com]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Theoretical Insights into the Reactivity of 1-Bromo-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 1-bromo-2-methylpropane, a primary alkyl halide with significant steric hindrance, through the lens of theoretical and computational chemistry. The interplay of substitution (Sₙ1 and Sₙ2) and elimination (E2) pathways is a central theme in the study of this molecule's reactions. This document summarizes key findings from theoretical studies, outlines computational methodologies, and provides visualizations of the reaction mechanisms to offer a comprehensive understanding of the factors governing the reactivity of this compound.

Introduction to the Reactivity of 1-Bromo-2-methylpropane

1-Bromo-2-methylpropane serves as a key substrate for investigating the effects of steric hindrance on fundamental organic reactions. As a primary alkyl halide, it would typically be expected to favor the Sₙ2 pathway. However, the presence of a bulky isopropyl group adjacent to the reaction center significantly impedes the backside attack required for this mechanism.[1][2] This steric constraint brings the Sₙ1 and E2 pathways into competition, making its reactivity profile a subject of significant theoretical interest.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in dissecting the intricate potential energy surfaces of these competing reactions.[3] These computational approaches allow for the characterization of transition states, the calculation of activation barriers, and the prediction of reaction outcomes, providing insights that are often difficult to obtain through experimental means alone.

Theoretical Analysis of Competing Reaction Pathways

The reaction of 1-bromo-2-methylpropane with a nucleophile/base, such as the hydroxide (B78521) ion (OH⁻), can proceed through three primary channels: Sₙ1, Sₙ2, and E2. The preferred pathway is dictated by a delicate balance of electronic and steric factors.

The Sₙ2 Pathway: A Sterically Hindered Route

The bimolecular nucleophilic substitution (Sₙ2) reaction involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[4] For 1-bromo-2-methylpropane, the bulky isopropyl group presents a significant steric barrier to this backside approach.[1][5]

Computational studies on analogous sterically hindered systems have quantified this steric clash, revealing a substantial increase in the activation energy for the Sₙ2 pathway compared to less branched primary alkyl halides.[6][7] This high activation barrier renders the Sₙ2 reaction kinetically unfavorable for 1-bromo-2-methylpropane under most conditions.

The Sₙ1 Pathway and the Potential for Carbocation Rearrangement

The unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[8][9] The initial ionization of 1-bromo-2-methylpropane would yield a primary carbocation, which is inherently unstable.[10]

However, theoretical studies on similar systems, such as 1-bromo-2,3-dimethylpropane, have shown that a rapid 1,2-hydride shift can occur, leading to the formation of a more stable tertiary carbocation.[3][11] This rearrangement significantly lowers the overall energy barrier for the Sₙ1 pathway, making it a viable reaction channel. The subsequent nucleophilic attack on the rearranged carbocation leads to the final substitution product.

The E2 Pathway: A Competitive Elimination Route

The bimolecular elimination (E2) reaction is a concerted process where a base abstracts a proton from a β-carbon, leading to the formation of an alkene.[12] For 1-bromo-2-methylpropane, the E2 pathway competes directly with the Sₙ2 reaction. The use of a strong, sterically hindered base favors the E2 mechanism.

Theoretical analyses have shown that the transition state of the E2 reaction is also sensitive to steric effects, but often to a lesser extent than the Sₙ2 transition state for bulky substrates.[6][7] The competition between Sₙ2 and E2 is a complex interplay of the steric hindrance of the substrate and the base, as well as solvent effects.

Quantitative Data from Theoretical Studies

The following tables summarize representative quantitative data from theoretical studies on the reactivity of sterically hindered primary alkyl bromides. It is important to note that direct computational data for 1-bromo-2-methylpropane is scarce in the literature; therefore, data from closely related analogs are presented to illustrate the expected energetic trends.

Table 1: Calculated Activation Energies (in kcal/mol) for Competing Pathways

| Reactant System | Reaction Pathway | Nucleophile/Base | Activation Energy (kcal/mol) | Computational Method | Reference |

| 1-Bromo-2,3-dimethylpropane | Sₙ1 (with rearrangement) | OH⁻ | ~20-25 | DFT, HF, MP2 | [3] |

| General R-Br (sterically hindered) | Sₙ2 | OH⁻ | Significantly higher than E2 | IQA on DFT results | [6][7] |

| General R-Br (sterically hindered) | E2 | OH⁻ | Lower than Sₙ2 | IQA on DFT results | [6][7] |

Note: The values for the Sₙ1 reaction of 1-bromo-2,3-dimethylpropane are illustrative of the energy barrier involving carbocation rearrangement. The Sₙ2 and E2 values are qualitative comparisons based on theoretical analyses of steric effects.

Experimental Protocols in Theoretical Studies

The following outlines a typical computational protocol for investigating the reaction mechanisms of 1-bromo-2-methylpropane.

4.1. Computational Methodology

-

Model System Construction : The geometries of the reactant (1-bromo-2-methylpropane), nucleophile/base (e.g., OH⁻), and expected products are constructed using a molecular modeling program.

-

Geometry Optimization : The structures of all stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X and a basis set like 6-31G* or larger.

-

Transition State Search : Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.

-

Frequency Analysis : Vibrational frequency calculations are performed for all optimized structures to characterize them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

-

Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed starting from the transition state geometry to confirm that it connects the corresponding reactants and products on the potential energy surface.

-

Energy Profile Construction : The relative energies of all stationary points are calculated, including ZPVE corrections, to construct the potential energy profile for each reaction pathway. Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and the computational workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemist.sg [chemist.sg]

- 9. savemyexams.com [savemyexams.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to 1-Bromo-2-methylpropane: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2-methylpropane (isobutyl bromide), a key alkylating agent in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document details its commercial availability, typical purity levels, and common impurities. Furthermore, it outlines detailed experimental protocols for purity determination by gas chromatography-mass spectrometry (GC-MS) and its application in synthetically relevant reactions such as Friedel-Crafts alkylation. The guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering practical information for the procurement and utilization of this versatile chemical intermediate.

Commercial Availability and Purity

1-Bromo-2-methylpropane is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%, as determined by gas chromatography (GC). It is commonly supplied in quantities ranging from grams to kilograms. Below is a summary of representative commercial offerings.

| Supplier | Purity Specification | Available Quantities |

| Sigma-Aldrich | ≥98.0% (GC) | 250 g |

| Thermo Scientific | 98+% | 100 mL, 500 mL, 2.5 L |

| Chem-Impex | ≥99% (GC) | Not specified |

| Santa Cruz Biotechnology | ≥98% | Not specified |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Not specified |

Physicochemical Properties

| Property | Value |

| CAS Number | 78-77-3 |

| Molecular Formula | C₄H₉Br |

| Molecular Weight | 137.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 90-92 °C |

| Melting Point | -119 °C to -117 °C |

| Density | 1.26 g/cm³ at 20 °C |

| Refractive Index | 1.4340 to 1.4370 (20°C, 589 nm) |

| Solubility | Insoluble in water; soluble in organic solvents |

Common Impurities

The synthesis of 1-bromo-2-methylpropane from isobutanol with hydrobromic acid and sulfuric acid can lead to the formation of several impurities. The most common of these, which may be present in commercial batches, include:

-

tert-Butyl bromide: An isomeric byproduct.

-

Isobutanol: Unreacted starting material.

-

sec-Butyl bromide: An isomeric byproduct.

-

n-Butyl bromide: An isomeric byproduct.

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of 1-bromo-2-methylpropane and the identification of volatile impurities can be accurately determined using GC-MS. The following protocol is a general guideline that can be adapted for specific instrumentation.

4.1.1. Sample Preparation

-

Prepare a 1 mg/mL solution of 1-bromo-2-methylpropane in a suitable volatile solvent such as hexane (B92381) or dichloromethane.

-

Transfer the solution to a 2 mL GC vial.

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.32 mm, 3.0 μm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1.0 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final hold: 5 minutes at 200 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-200.

-

4.1.3. Data Analysis

The purity is determined by calculating the peak area percentage of 1-bromo-2-methylpropane relative to the total area of all observed peaks. Impurities can be identified by comparing their mass spectra to reference libraries (e.g., NIST).

Figure 1. Experimental workflow for purity determination of 1-Bromo-2-methylpropane by GC-MS.

Friedel-Crafts Alkylation for the Synthesis of Isobutylbenzene (B155976)

1-Bromo-2-methylpropane is a common alkylating agent in Friedel-Crafts reactions. However, direct alkylation of benzene (B151609) with 1-bromo-2-methylpropane using a Lewis acid catalyst like AlCl₃ is prone to carbocation rearrangement, leading to tert-butylbenzene (B1681246) as the major product. A more effective synthesis of isobutylbenzene, a precursor for the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, involves a Friedel-Crafts acylation followed by reduction. The following illustrates the problematic direct alkylation pathway.

4.2.1. Materials

-

Anhydrous benzene

-

1-Bromo-2-methylpropane

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

4.2.2. Procedure

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Add 50 mL of anhydrous benzene to the flask and cool it in an ice bath.

-

Carefully add 1.1 equivalents of anhydrous aluminum chloride to the stirred benzene.

-

Add 1.0 equivalent of 1-bromo-2-methylpropane to the dropping funnel and add it dropwise to the benzene/AlCl₃ mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Carefully quench the reaction by slowly adding crushed ice, followed by water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Analyze the product mixture by GC-MS or NMR to determine the ratio of isobutylbenzene to the rearranged product, tert-butylbenzene.

Figure 2. Reaction pathway of Friedel-Crafts alkylation of benzene with 1-Bromo-2-methylpropane, showing carbocation rearrangement.

Applications in Drug Synthesis

1-Bromo-2-methylpropane and structurally similar alkyl halides are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). As an alkylating agent, it introduces the isobutyl group into molecules. This is exemplified in the synthesis of isobutylbenzene, a key starting material for Ibuprofen. The isobutyl moiety is a common structural motif in many pharmaceuticals due to its lipophilic nature, which can influence the pharmacokinetic properties of a drug.

Alkylating agents, in a broader sense, are a class of anticancer drugs that act by covalently binding alkyl groups to DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.[1][2][3][4] While 1-bromo-2-methylpropane itself is not used as an anticancer drug, its reactivity profile is illustrative of the fundamental chemistry employed by this class of therapeutic agents.

The following diagram illustrates a multi-step synthetic sequence where an isobutyl group, derived from a precursor like 1-bromo-2-methylpropane, is incorporated into a more complex molecule, representing a common strategy in drug development.

Figure 3. A generalized multi-step synthesis illustrating the incorporation of an isobutyl group in the pathway to an API.

Conclusion

1-Bromo-2-methylpropane is a fundamental reagent in organic synthesis with significant applications in the pharmaceutical industry. Its commercial availability in high purity makes it a reliable choice for researchers and drug development professionals. A thorough understanding of its potential impurities and the appropriate analytical methods for their detection, such as GC-MS, is crucial for ensuring the quality and reproducibility of synthetic processes. While its direct use in certain reactions like Friedel-Crafts alkylation can be complicated by rearrangements, its role as a source of the isobutyl moiety in multi-step syntheses remains a valuable strategy in the construction of complex, biologically active molecules.

References

An In-depth Technical Guide to the Health and Safety of 1-Bromo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1-Bromo-2-methylpropane (also known as isobutyl bromide), a key reagent in various organic synthesis applications, including pharmaceutical development. This document consolidates critical data on its chemical and physical properties, detailed handling and emergency protocols, and insights into its toxicological profile to ensure safe laboratory practices.

Chemical and Physical Properties

1-Bromo-2-methylpropane is a colorless, flammable liquid.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C4H9Br | [4][5] |

| Molecular Weight | 137.02 g/mol | [4][5] |

| CAS Number | 78-77-3 | [4][5] |

| Appearance | Colorless liquid | [4][6] |

| Odor | Characteristic | [4] |

| Boiling Point | 90-92 °C | [4][6] |

| Melting Point | -119 °C | [4][5] |

| Flash Point | 18 °C (closed cup) | [4][7] |

| Density | 1.26 g/mL at 20 °C | [4][6] |

| Vapor Pressure | 41 hPa at 20 °C | [4][5] |

| Water Solubility | 0.51 g/L at 18 °C (slightly soluble) | [4][5] |

| Refractive Index | n20/D 1.435 | [6][8] |

Health and Safety Information

Hazard Identification and Classification

1-Bromo-2-methylpropane is classified as a highly flammable liquid and vapor.[9][10][11] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10][11] It is important to note that this substance may be absorbed through the skin, which can increase exposure.[1][3]

Toxicological Data

| Metric | Value | Species | Route | Reference |

| LD50 | 1660 mg/kg | Mouse | Oral | [12] |

| LD50 | > 2000 mg/kg | Rat | Oral | [2] |

Experimental Protocols

Synthesis of 1-Bromo-2-methylpropane

A common method for the synthesis of 1-Bromo-2-methylpropane involves the reaction of isobutanol with hydrobromic acid and sulfuric acid.[13]

Materials:

-

Isobutanol (300 g, 4.047 mol)

-

48% Hydrobromic acid (1800 g, 10.679 mol)

-

Sulfuric acid (400 g, 4.079 mol)

-

Methylene (B1212753) chloride

-

5% Sodium bicarbonate aqueous solution

Procedure:

-

To a reaction flask, add isobutanol and 48% hydrobromic acid.

-

Slowly add sulfuric acid to the mixture.

-

Heat the reaction mixture to 90-95 °C and maintain for 12-16 hours.

-

Change the setup from reflux to distillation and collect the distillate at a temperature range of 100-140 °C. Add water as needed during distillation.

-

Separate the oil layer from the collected distillate.

-

Extract the aqueous phase with methylene chloride (600 g).

-

Combine the oil layer and the methylene chloride layer.

-

Wash the combined organic layers twice with a 5% sodium bicarbonate aqueous solution.

-

Separate the organic phase and concentrate it under normal pressure to remove the methylene chloride, yielding crude 1-Bromo-2-methylpropane.

-

Purify the crude product by fractional distillation, collecting the fraction at 92-95 °C to obtain pure 1-Bromo-2-methylpropane.[13]

Determination of Acute Dermal Toxicity (General Protocol)

The following is a representative protocol for an acute dermal toxicity study, based on OECD Guideline 402, which can be adapted for 1-Bromo-2-methylpropane.

Objective: To determine the acute toxic effects of 1-Bromo-2-methylpropane following a single, uninterrupted dermal application.

Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley), typically of a single sex (usually females) as they are generally considered at least as sensitive as males.

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal/flank area of the test animals, covering at least 10% of the body surface area. Care is taken to avoid abrading the skin.

-

Dose Administration: The test substance is applied uniformly over the prepared skin area. For liquids like 1-Bromo-2-methylpropane, it is applied directly. The treated area is then covered with a porous gauze dressing and secured with non-irritating tape.

-

Exposure: The dressing remains in place for a 24-hour exposure period. The animals are housed individually during this time.

-

Post-Exposure: After 24 hours, the residual test substance is removed, if possible, using a suitable solvent that does not alter the skin's permeability or cause irritation.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Visualizations

Chemical Structure of 1-Bromo-2-methylpropane

Caption: Chemical structure of 1-Bromo-2-methylpropane.

Synthesis Workflow for 1-Bromo-2-methylpropane

Caption: Experimental workflow for the synthesis of 1-Bromo-2-methylpropane.

Handling and Emergency Procedures

Caption: Logical flow for handling and emergency procedures.

Safe Handling and Storage

Personal Protective Equipment (PPE)

When handling 1-Bromo-2-methylpropane, appropriate personal protective equipment is essential to minimize exposure.

-

Eye/Face Protection: Wear chemical safety goggles and, if there is a splash hazard, a face shield.[1][7]

-

Skin Protection: Wear protective gloves and clothing. Safety equipment suppliers can provide recommendations on the most protective materials.[1][7]

-

Respiratory Protection: If engineering controls such as local exhaust ventilation are not sufficient, a suitable respirator should be worn.[1][3]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][11][14]

-

Use non-sparking tools and explosion-proof equipment.[7][11]

-

Ground and bond containers when transferring material to prevent static discharge.[7][10][11]

-

Avoid contact with skin and eyes.[9]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][14]

-

Keep away from sources of ignition.[7]

-

Store away from incompatible materials such as oxidizing agents and strong bases.[1][14]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][9]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[4][9][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][9][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][9][14]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][9][14]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[14]

-

Specific Hazards: A dangerous fire hazard when exposed to heat or flame.[6] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][7] Containers may explode in a fire.[1] Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4] Remove all sources of ignition.[4][7] Avoid breathing vapors, mist, or gas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][9]

-

Containment and Cleaning Up: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[4][7] Place in a suitable container for disposal according to local regulations.[4][7]

Disposal Considerations

Dispose of 1-Bromo-2-methylpropane and its container in accordance with local, regional, and national regulations. It may be necessary to contain and dispose of this chemical as hazardous waste.[1] Contact a licensed professional waste disposal service to dispose of this material.[9]

This guide is intended to provide comprehensive health and safety information for the use of 1-Bromo-2-methylpropane in a laboratory setting. It is imperative that all users familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. nj.gov [nj.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Bromo-2-methylpropane | 78-77-3 [chemicalbook.com]

- 7. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Answered: Outline the synthesis of 1-bromo-2-methylpropane by using suitable alkene | bartleby [bartleby.com]

- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. dep.nj.gov [dep.nj.gov]

Methodological & Application

Grignard reagent formation from 1-Bromo-2-methylpropane protocol

Application Notes: Formation of Isobutylmagnesium Bromide

Introduction

The formation of a Grignard reagent, an organomagnesium halide, is a cornerstone of synthetic organic chemistry, enabling the creation of new carbon-carbon bonds.[1] This protocol details the synthesis of isobutylmagnesium bromide, a specific Grignard reagent, from the reaction of 1-bromo-2-methylpropane with magnesium metal in an ethereal solvent.[2][3] Isobutylmagnesium bromide is a versatile nucleophile used in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates.[4][5] The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous and inert conditions for optimal yield and purity.[6][7]

Quantitative Data Summary

The following table outlines the typical stoichiometry and conditions for the formation of isobutylmagnesium bromide. Maintaining a slight excess of magnesium ensures complete consumption of the alkyl halide.

| Reagent | Formula | Molar Equivalents | Typical Concentration | Notes |

| Magnesium | Mg | 1.1 - 1.2 | - | Use turnings for optimal surface area. Must be activated.[8] |

| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | 1.0 | 0.5 M - 2.0 M in ether | Should be anhydrous and pure. |

| Anhydrous Solvent | Et₂O or THF | - | - | Diethyl ether (Et₂O) or Tetrahydrofuran (THF) are required to stabilize the reagent.[9][10] |

| Initiator (optional) | I₂ or 1,2-Dibromoethane (B42909) | Catalytic amount | - | A single crystal of iodine or a few drops of 1,2-dibromoethane aids in initiating the reaction.[11][12] |

Experimental Protocol

This protocol describes the formation of isobutylmagnesium bromide in anhydrous diethyl ether. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

1. Materials and Reagents:

-

Magnesium (Mg) turnings

-

1-Bromo-2-methylpropane ((CH₃)₂CHCH₂Br)

-

Anhydrous diethyl ether (Et₂O)

-

Iodine (I₂) crystal (for activation)

-

Inert gas (Nitrogen or Argon)

2. Equipment Setup:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Schlenk line or inert gas manifold

3. Procedure:

-

Glassware Preparation: All glassware must be rigorously dried before use to remove any trace of water. This is typically achieved by flame-drying under vacuum or oven-drying at >120°C for several hours and allowing it to cool under a stream of inert gas.[1][7]

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled, dry three-neck flask. Add a single small crystal of iodine.[13] The flask is then gently warmed under a flow of inert gas until purple iodine vapors are observed. The iodine helps to remove the passivating layer of magnesium oxide from the surface of the turnings.[1][11] Allow the flask to cool to room temperature. The disappearance of the iodine color upon addition of the alkyl halide solution indicates successful initiation.[11]

-

Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (1.0 equivalent) in anhydrous diethyl ether.

-

Reaction Initiation: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.[13] Begin stirring and add a small portion (~5-10%) of the 1-bromo-2-methylpropane solution from the dropping funnel to the magnesium suspension.[11] The reaction should initiate, which is evidenced by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature, causing the ether to reflux.[11] If the reaction does not start, gentle warming with a heat gun or water bath may be required.[11]

-

Grignard Reagent Formation: Once initiation is confirmed, add the remaining 1-bromo-2-methylpropane solution dropwise from the funnel at a rate that maintains a gentle, steady reflux of the diethyl ether.[14] This slow addition minimizes side reactions, such as Wurtz coupling.[11]

-

Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction can be gently heated to maintain reflux for an additional 15-30 minutes to ensure all the magnesium has reacted.[13][15] The successful formation of the Grignard reagent is indicated by the consumption of most of the magnesium metal and the formation of a gray-to-brown solution.[11]

-

Cooling and Use: Allow the solution of isobutylmagnesium bromide to cool to room temperature. The reagent is now ready for use in subsequent reactions and should be transferred via cannula if necessary.[13]

Visual Workflow

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. ISOBUTYLMAGNESIUM BROMIDE | 926-62-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 9. leah4sci.com [leah4sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. ISOBUTYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. prepchem.com [prepchem.com]

Application Notes and Protocols: The Role of 1-Bromo-2-methylpropane in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-methylpropane (isobutyl bromide) in the preparation of key pharmaceutical intermediates. The focus is on its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, with additional insights into its potential role in the synthesis of other active pharmaceutical ingredients (APIs) such as Bortezomib (B1684674). Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate practical application in a research and development setting.

Introduction to 1-Bromo-2-methylpropane in Pharmaceutical Synthesis

1-Bromo-2-methylpropane is a versatile alkylating agent used in organic synthesis.[1] Its isobutyl moiety is a common structural feature in a number of pharmaceuticals. The carbon-bromine bond can be readily cleaved to form a new carbon-carbon or carbon-heteroatom bond, making it a valuable building block for constructing more complex molecular architectures. Key reactions involving 1-bromo-2-methylpropane in pharmaceutical synthesis include Friedel-Crafts alkylation and the formation of Grignard reagents.

Application in the Synthesis of Ibuprofen

A primary application of 1-bromo-2-methylpropane is in the synthesis of isobutylbenzene (B155976), a key precursor to the widely used NSAID, Ibuprofen.[2] Two major synthetic routes to Ibuprofen, the Boots process and the more modern, greener BHC (Boots-Hoechst-Celanese) process, both utilize isobutylbenzene as a starting material.[3]

Isobutylbenzene can be synthesized from 1-bromo-2-methylpropane via a Friedel-Crafts alkylation of benzene (B151609). However, a significant challenge in this direct alkylation is the potential for carbocation rearrangement, which can lead to the formation of tert-butylbenzene (B1681246) as a major byproduct.[1][4] A more controlled approach involves the Friedel-Crafts acylation of benzene with isobutyryl chloride, followed by reduction of the resulting ketone to yield isobutylbenzene.[2]

Experimental Protocol 1: Synthesis of Isobutylbenzene via Friedel-Crafts Alkylation of Benzene

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene with 1-bromo-2-methylpropane. Note that carbocation rearrangement is a likely side reaction.

Materials:

-

1-Bromo-2-methylpropane

-

Benzene (anhydrous)

-